molecular formula C18H36OSn B11964311 Cyclohexanone, 3-(tributylstannyl)- CAS No. 63831-51-6

Cyclohexanone, 3-(tributylstannyl)-

Cat. No.: B11964311
CAS No.: 63831-51-6
M. Wt: 387.2 g/mol
InChI Key: TUGIUFUWQJLGCJ-UHFFFAOYSA-N
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Description

Cyclohexanone, 3-(tributylstannyl)- is an organotin compound with the molecular formula C18H36OSn It is a derivative of cyclohexanone where a tributylstannyl group is attached to the third carbon of the cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanone, 3-(tributylstannyl)- typically involves the reaction of cyclohexanone with tributyltin hydride in the presence of a radical initiator. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for Cyclohexanone, 3-(tributylstannyl)- are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 3-(tributylstannyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding stannylated cyclohexanone derivatives.

    Reduction: Reduction reactions can convert the compound into different stannylated cyclohexanol derivatives.

    Substitution: The tributylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannylated cyclohexanone derivatives, while reduction can produce stannylated cyclohexanol derivatives.

Scientific Research Applications

Cyclohexanone, 3-(tributylstannyl)- has several scientific research applications:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Material Science: The compound is explored for its potential use in the development of new materials with unique properties.

    Biological Studies:

    Industrial Applications: The compound is investigated for its use in industrial processes, such as catalysis and polymerization.

Mechanism of Action

The mechanism of action of Cyclohexanone, 3-(tributylstannyl)- involves its interaction with various molecular targets. The tributylstannyl group can participate in radical reactions, facilitating the formation of new chemical bonds. The compound’s effects are mediated through its ability to donate or accept electrons, making it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A simple ketone with a six-membered ring structure.

    Tributyltin Hydride: A reagent used in radical reactions and the synthesis of organotin compounds.

    Stannylated Cyclohexanones: Compounds similar to Cyclohexanone, 3-(tributylstannyl)- but with different stannyl groups.

Uniqueness

Cyclohexanone, 3-(tributylstannyl)- is unique due to the presence of the tributylstannyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in organic synthesis and material science, offering advantages over other similar compounds in specific applications.

Properties

CAS No.

63831-51-6

Molecular Formula

C18H36OSn

Molecular Weight

387.2 g/mol

IUPAC Name

3-tributylstannylcyclohexan-1-one

InChI

InChI=1S/C6H9O.3C4H9.Sn/c7-6-4-2-1-3-5-6;3*1-3-4-2;/h2H,1,3-5H2;3*1,3-4H2,2H3;

InChI Key

TUGIUFUWQJLGCJ-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1CCCC(=O)C1

Origin of Product

United States

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